molecular formula C23H29N3O5 B4962291 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate

2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate

Cat. No. B4962291
M. Wt: 427.5 g/mol
InChI Key: IUBLTOBTAABKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate, also known as APH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazide derivative that has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and anti-bacterial activities.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Furthermore, 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in various signaling pathways.
Biochemical and Physiological Effects
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. However, the exact biochemical and physiological effects of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate are still being studied.

Advantages and Limitations for Lab Experiments

2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has several advantages for lab experiments. It is readily available and easy to synthesize. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to have low toxicity and high selectivity towards cancer cells. However, there are also limitations to using 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate. One area of research is to further elucidate the mechanism of action of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate. This could involve studying the effects of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate on various enzymes and signaling pathways. Another area of research is to investigate the potential of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate as a therapeutic agent for various diseases, including cancer and inflammatory diseases. This could involve studying the effects of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate in animal models and clinical trials. Furthermore, future research could focus on developing more efficient synthesis methods for 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate and improving its solubility in water.

Synthesis Methods

The synthesis of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate involves the reaction of benzylphenylhydrazine with 2-oxo-N-phenylacetamide in the presence of sodium acetate and acetic anhydride. The resulting product is then treated with oxalic acid to form the oxalate salt of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate. The synthesis method has been optimized to obtain a high yield of pure 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate.

Scientific Research Applications

2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been extensively studied for its anti-inflammatory, anti-tumor, and anti-bacterial activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in various inflammatory diseases. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to induce apoptosis in cancer cells and inhibit the growth of various types of tumors. In addition, 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

2-(azepan-1-yl)-N'-benzyl-N'-phenylacetohydrazide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O.C2H2O4/c25-21(18-23-15-9-1-2-10-16-23)22-24(20-13-7-4-8-14-20)17-19-11-5-3-6-12-19;3-1(4)2(5)6/h3-8,11-14H,1-2,9-10,15-18H2,(H,22,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBLTOBTAABKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NN(CC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl-acetic acid N'-benzyl-N'-phenyl-hydrazide

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